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molecular formula C8H7ClO2 B033012 4-Methoxybenzoyl chloride CAS No. 100-07-2

4-Methoxybenzoyl chloride

Cat. No. B033012
M. Wt: 170.59 g/mol
InChI Key: MXMOTZIXVICDSD-UHFFFAOYSA-N
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Patent
US05332735

Procedure details

2 equivalents of thionyl chloride and 0.1 g of aluminum chloride are added to 10 g (0.06 mole) of 4-methoxybenzoic acid in suspension in 60 ml of petroleum ether. This reaction mixture is refluxed for 5 hours. The solution is concentrated under reduced pressure. The residual oil crystallizes in the presence of petroleum ether at 0° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl-:5].[Al+3].[Cl-].[Cl-].[CH3:9][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](O)=[O:16])=[CH:13][CH:12]=1>>[CH3:9][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([Cl:5])=[O:16])=[CH:13][CH:12]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C(=O)O)C=C1
Name
petroleum ether
Quantity
60 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture is refluxed for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil crystallizes in the presence of petroleum ether at 0° C.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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